molecular formula C18H32O16 B1165359 4GrB5-NAc-spacer1-NH2

4GrB5-NAc-spacer1-NH2

Cat. No.: B1165359
Attention: For research use only. Not for human or veterinary use.
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Description

4GrB5-NAc-spacer1-NH2 is a synthetic glycan derivative characterized by a core glycan structure (likely a branched oligosaccharide) modified with an N-acetyl (NAc) group and a spacer arm terminated by a primary amine (-NH2). This compound is part of a broader class of glycosylated molecules designed for applications in glycobiology, immunology, and targeted drug delivery. The "spacer1" component suggests a specific ethylene glycol or alkyl chain linker, which enhances solubility and facilitates conjugation to carriers (e.g., proteins, nanoparticles) for functional studies .

Properties

Molecular Formula

C18H32O16

Synonyms

Galα1-3(Fucα1-2)Galβ1-4Glcβ-NAc-Spacer1-NH2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4GrB5-NAc-spacer1-NH2 and structurally related glycan derivatives:

Compound Name Core Structure Spacer Type Terminal Group Key Applications/Features Reference ID
This compound Branched glycan (GrB5) Spacer1 -NH2 Bioconjugation, glycan arrays
Blood group B hexaose-NAc-spacer2-NH2 Blood group B hexasaccharide Spacer2 -NH2 Blood group antigen studies
SSEA-4 hexaose-BSA SSEA-4 hexasaccharide None BSA conjugate Stem cell marker detection
Tri-N-Acetyl-D-Lactosamine (TriLacNAc) Linear trisaccharide None Free reducing end Lectin binding assays
Galα1-Gb3-N-Acetyl Propargyl Glycolipid (Gb3) Propargyl N-Acetyl-Propargyl Click chemistry modifications

Key Observations:

  • Spacer Design : this compound uses a shorter, amine-terminated spacer ("spacer1") compared to "spacer2" in Blood group B hexaose-NAc-spacer2-NH2, which likely alters steric accessibility for receptor binding .
  • Terminal Functionalization : Unlike SSEA-4 hexaose-BSA (conjugated to bovine serum albumin), this compound’s -NH2 group enables covalent coupling to activated carboxyl or maleimide surfaces, enhancing versatility in microarray fabrication .
  • Biological Specificity : TriLacNAc lacks a spacer and terminal modifications, limiting its utility in targeted delivery compared to this compound .

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